3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
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Overview
Description
3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is a complex organic compound that features a benzofuran moiety linked to a pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one typically involves the condensation of 2-benzofuranyl methyl ketone with an appropriate amine and pyridinone derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Dihydropyridinone derivatives.
Substitution: Various substituted amino derivatives depending on the nucleophile used.
Scientific Research Applications
3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The pyridinone ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzofuranyl methyl ketone: A precursor in the synthesis of the target compound.
2-Acetylbenzofuran: Another benzofuran derivative with similar reactivity.
2-Benzofurancarboxaldehyde: A related compound used in similar synthetic applications.
Uniqueness
3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is unique due to its combined benzofuran and pyridinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
135525-72-3 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-(1-benzofuran-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-3-12-9-15(17(20)19-11(12)2)18-10-14-8-13-6-4-5-7-16(13)21-14/h4-9,18H,3,10H2,1-2H3,(H,19,20) |
InChI Key |
QTDHSVQLRCNIKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3O2)C |
Origin of Product |
United States |
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